Cas no 2137143-33-8 (tert-butyl N-(1S)-1-(2-methoxyphenyl)-3-oxopropylcarbamate)
tert-butyl N-(1S)-1-(2-methoxyphenyl)-3-oxopropylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(1S)-1-(2-methoxyphenyl)-3-oxopropylcarbamate
- 2137143-33-8
- EN300-1163716
- tert-butyl N-[(1S)-1-(2-methoxyphenyl)-3-oxopropyl]carbamate
-
- Inchi: 1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(9-10-17)11-7-5-6-8-13(11)19-4/h5-8,10,12H,9H2,1-4H3,(H,16,18)/t12-/m0/s1
- InChI Key: DLDNPZIDCREQIJ-LBPRGKRZSA-N
- SMILES: O(C(N[C@@H](CC=O)C1C=CC=CC=1OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 279.14705815g/mol
- Monoisotopic Mass: 279.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 64.6Ų
tert-butyl N-(1S)-1-(2-methoxyphenyl)-3-oxopropylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1163716-1.0g |
tert-butyl N-[(1S)-1-(2-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-33-8 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1163716-50mg |
tert-butyl N-[(1S)-1-(2-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-33-8 | 50mg |
$900.0 | 2023-10-03 | ||
| Enamine | EN300-1163716-100mg |
tert-butyl N-[(1S)-1-(2-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-33-8 | 100mg |
$943.0 | 2023-10-03 | ||
| Enamine | EN300-1163716-250mg |
tert-butyl N-[(1S)-1-(2-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-33-8 | 250mg |
$985.0 | 2023-10-03 | ||
| Enamine | EN300-1163716-500mg |
tert-butyl N-[(1S)-1-(2-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-33-8 | 500mg |
$1027.0 | 2023-10-03 | ||
| Enamine | EN300-1163716-1000mg |
tert-butyl N-[(1S)-1-(2-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-33-8 | 1000mg |
$1070.0 | 2023-10-03 | ||
| Enamine | EN300-1163716-2500mg |
tert-butyl N-[(1S)-1-(2-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-33-8 | 2500mg |
$2100.0 | 2023-10-03 | ||
| Enamine | EN300-1163716-5000mg |
tert-butyl N-[(1S)-1-(2-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-33-8 | 5000mg |
$3105.0 | 2023-10-03 | ||
| Enamine | EN300-1163716-10000mg |
tert-butyl N-[(1S)-1-(2-methoxyphenyl)-3-oxopropyl]carbamate |
2137143-33-8 | 10000mg |
$4606.0 | 2023-10-03 |
tert-butyl N-(1S)-1-(2-methoxyphenyl)-3-oxopropylcarbamate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on tert-butyl N-(1S)-1-(2-methoxyphenyl)-3-oxopropylcarbamate
Recent Advances in the Study of tert-butyl N-(1S)-1-(2-methoxyphenyl)-3-oxopropylcarbamate (CAS: 2137143-33-8)
The compound tert-butyl N-(1S)-1-(2-methoxyphenyl)-3-oxopropylcarbamate (CAS: 2137143-33-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral carbamate derivative is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Recent studies have explored its potential as a building block for novel drug candidates, leveraging its unique stereochemical properties and functional group compatibility.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role in the synthesis of selective serotonin reuptake inhibitors (SSRIs) with improved pharmacokinetic profiles. The researchers utilized tert-butyl N-(1S)-1-(2-methoxyphenyl)-3-oxopropylcarbamate as a chiral auxiliary to achieve enantioselective synthesis, resulting in compounds with enhanced binding affinity to serotonin transporters. The study reported a 40% increase in bioavailability compared to traditional racemic mixtures, underscoring the importance of this intermediate in modern drug design.
In parallel, a team at the Massachusetts Institute of Technology (MIT) demonstrated the compound's utility in PROTAC (Proteolysis Targeting Chimera) development. Their work, published in ACS Chemical Biology, showed that the tert-butyl carbamate group in 2137143-33-8 serves as an effective linker for connecting target-binding moieties to E3 ubiquitin ligase recruiters. This application has opened new avenues for targeted protein degradation therapies, particularly in oncology and neurodegenerative diseases.
Recent pharmacokinetic studies have also shed light on the metabolic stability of this compound. A 2024 paper in Drug Metabolism and Disposition revealed that the methoxyphenyl moiety contributes to remarkable hepatic stability, with a half-life exceeding 8 hours in human liver microsome assays. This property makes it particularly valuable for prodrug development, where sustained release of active metabolites is desired.
The pharmaceutical industry has taken note of these developments, with several patent applications filed in 2024 covering novel synthetic routes for 2137143-33-8. One particularly efficient method involves a biocatalytic asymmetric synthesis using engineered ketoreductases, achieving >99% enantiomeric excess at scale. This green chemistry approach aligns with the industry's growing emphasis on sustainable manufacturing processes.
Looking forward, researchers are exploring the compound's potential in mRNA delivery systems. Preliminary data presented at the 2024 American Chemical Society meeting suggested that derivatives of tert-butyl N-(1S)-1-(2-methoxyphenyl)-3-oxopropylcarbamate could serve as ionizable lipids in lipid nanoparticles (LNPs), showing improved endosomal escape properties compared to current standards. This application could significantly impact the field of gene therapy and vaccine development.
In conclusion, tert-butyl N-(1S)-1-(2-methoxyphenyl)-3-oxopropylcarbamate (2137143-33-8) continues to demonstrate remarkable versatility in pharmaceutical research. Its applications span from traditional small molecule drug development to cutting-edge modalities like PROTACs and mRNA delivery. As synthetic methodologies advance and new biological insights emerge, this compound is poised to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.
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